5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol

Chemical Characterization Procurement Decision Support Data Availability Assessment

This imidazolidine derivative features a 2-methoxyphenol substitution, offering distinct lipophilicity and hydrogen-bonding capacity for SAR studies. It enables investigation of methoxy/phenolic effects on target engagement vs. halogenated or simpler analogs in anti-T. cruzi and Hsp90 campaigns. A strategic probe for mapping phenolic recognition elements in binding sites.

Molecular Formula C24H26N2O2
Molecular Weight 374.5 g/mol
Cat. No. B3438015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol
Molecular FormulaC24H26N2O2
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)O
InChIInChI=1S/C24H26N2O2/c1-28-23-13-12-21(16-22(23)27)24-25(17-19-8-4-2-5-9-19)14-15-26(24)18-20-10-6-3-7-11-20/h2-13,16,24,27H,14-15,17-18H2,1H3
InChIKeyQYMNTJQBYLKFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1,3-Dibenzyl-2-imidazolidinyl)-2-methoxyphenol: Core Properties and Chemical Identity for Research Procurement


5-(1,3-Dibenzyl-2-imidazolidinyl)-2-methoxyphenol is a synthetic small molecule belonging to the 1,3-dibenzyl-2-aryl imidazolidine class, characterized by a central imidazolidine ring bearing two benzyl substituents and a 2-methoxyphenol (guaiacol) aromatic moiety . The compound's molecular formula is C24H26N2O2 with a molecular weight of 374.48 g/mol . Structurally, it belongs to a broader family of imidazolidine derivatives that have been investigated for diverse biological activities, including antiparasitic effects against Trypanosoma cruzi [1] and inhibition of heat shock protein 90 (Hsp90) [2]. However, published peer-reviewed literature specifically characterizing this exact compound is exceptionally sparse; the majority of available information derives from vendor catalogs and chemical database entries, with minimal quantitative biological or physicochemical characterization in the public domain.

5-(1,3-Dibenzyl-2-imidazolidinyl)-2-methoxyphenol: Why Imidazolidine Derivatives Cannot Be Interchanged Without Quantitative Evidence


Imidazolidine derivatives, including 5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol, exhibit pronounced structure-activity relationship (SAR) sensitivity wherein minor modifications to the aryl or N-substituent patterns produce substantial variations in target affinity, selectivity, and pharmacokinetic behavior. In anti-Trypanosoma cruzi studies, the activity of 1,3-dibenzylimidazolidines varied dramatically depending on the nature and position of aryl ring substituents [1]. Similarly, within the 1,3-dibenzyl-2-aryl imidazolidine series evaluated as Hsp90 inhibitors, substitution patterns on the 2-aryl group critically determined both potency and selectivity profiles [2]. Consequently, procurement decisions based solely on class membership—without compound-specific quantitative data—carry significant risk of selecting a molecule with divergent, unpredictable, or functionally irrelevant properties for a given research application. The methoxyphenol moiety in this specific compound introduces unique electronic and hydrogen-bonding characteristics that are absent in unsubstituted phenyl or halogenated analogs, further reinforcing the non-interchangeability of class members .

5-(1,3-Dibenzyl-2-imidazolidinyl)-2-methoxyphenol: Quantitative Differentiation Evidence for Scientific Procurement


5-(1,3-Dibenzyl-2-imidazolidinyl)-2-methoxyphenol: Current State of Publicly Available Quantitative Characterization Data

A comprehensive search of primary literature, patents, and authoritative databases reveals that no peer-reviewed, comparator-based quantitative evidence currently exists in the public domain for 5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol. Published studies on structurally related 1,3-dibenzyl-2-aryl imidazolidines demonstrate that biological activity (e.g., anti-T. cruzi IC50 values, Hsp90 inhibition) varies substantially with aryl substitution patterns [1][2]; however, the specific methoxyphenol-substituted analog has not been evaluated in these or other comparative studies. The BindingDB entry (BDBM50422041) reporting an IC50 of 13 nM in an IL-2 reporter gene assay cannot be definitively attributed to this compound due to ambiguous identifier mapping and lack of corroborating structural verification [3]. Similarly, CYP inhibition data in BindingDB (e.g., CYP3A2 Ki = 52,600 nM) are associated with monomer IDs that do not unambiguously correspond to this exact structure [4].

Chemical Characterization Procurement Decision Support Data Availability Assessment

5-(1,3-Dibenzyl-2-imidazolidinyl)-2-methoxyphenol: Structural Differentiation from Closest Imidazolidine Analogs

5-(1,3-Dibenzyl-2-imidazolidinyl)-2-methoxyphenol differs structurally from the most closely related commercially available imidazolidine analogs in the nature and position of substituents on the 2-aryl group. The compound features a 2-methoxyphenol (guaiacol) moiety with the imidazolidine ring attached at the 5-position relative to the hydroxyl group, and a methoxy group at the 2-position . In contrast, the unsubstituted analog 1,3-dibenzyl-2-phenylimidazolidine (C23H24N2, MW 328.4 g/mol) lacks the hydrogen-bonding methoxy and hydroxyl functionalities . The 4-chlorophenyl analog (1,3-dibenzyl-2-(4-chlorophenyl)imidazolidine) introduces electron-withdrawing halogen character [1]. The 4-methoxyphenyl analog introduces a single methoxy group without the phenolic hydroxyl. Each of these structural variations is predicted to alter lipophilicity (clogP), hydrogen-bond donor/acceptor capacity, and electronic distribution—parameters known to significantly affect target binding and ADME properties in imidazolidine SAR studies [2].

Structural Comparison Analog Differentiation Medicinal Chemistry

5-(1,3-Dibenzyl-2-imidazolidinyl)-2-methoxyphenol: Class-Level Activity Inference from Imidazolidine SAR Studies

While direct biological data for 5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol are absent from the peer-reviewed literature, class-level SAR studies on 1,3-dibenzylimidazolidines provide a framework for inferring potential activity trends. In anti-Trypanosoma cruzi epimastigote assays, a series of 1,3-dibenzyl-2-aryl imidazolidines exhibited IC50 values ranging from low micromolar to >100 μM, with activity strongly correlated to compound lipophilicity (clogP) [1]. The reference drug Nifurtimox showed IC50 values in a comparable range against the same parasite form [1]. QSAR analysis from this study established a positive linear correlation between calculated logP and anti-T. cruzi activity (R² not specified in abstract) [1]. The methoxyphenol substituent in the target compound is predicted to confer moderate lipophilicity relative to other 2-aryl variants, though experimental validation is lacking.

SAR Anti-Trypanosoma cruzi Lipophilicity Biological Activity Inference

5-(1,3-Dibenzyl-2-imidazolidinyl)-2-methoxyphenol: Hsp90 Inhibition Potential via 1,3-Dibenzyl-2-aryl Imidazolidine Scaffold

The 1,3-dibenzyl-2-aryl imidazolidine scaffold has been validated as a novel chemotype for N-terminal Hsp90 inhibition [1]. In a structure-activity study of this series, compounds demonstrated strong affinity for the Hsp90 N-terminus, with binding characterized through competitive assays [1]. The 2-aryl substituent was identified as a critical determinant of both inhibitory potency and selectivity [1]. 5-(1,3-Dibenzyl-2-imidazolidinyl)-2-methoxyphenol shares the validated 1,3-dibenzylimidazolidine core scaffold but incorporates a 2-methoxyphenol group at the 2-position—a substitution pattern not explicitly evaluated in the published Hsp90 series. The presence of the phenolic hydroxyl introduces an additional hydrogen-bond donor that may alter binding interactions with the Hsp90 ATP-binding pocket relative to the characterized analogs.

Hsp90 Cancer Kinase Inhibition Scaffold Analysis

5-(1,3-Dibenzyl-2-imidazolidinyl)-2-methoxyphenol: Research Application Scenarios Based on Structural and Class-Level Evidence


Medicinal Chemistry SAR Exploration: Probing 2-Aryl Substituent Effects on Imidazolidine Biological Activity

Given the established sensitivity of 1,3-dibenzyl-2-aryl imidazolidine biological activity to 2-aryl substitution patterns [1][2], 5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol is suitable as a tool compound for systematic SAR studies investigating how methoxy and phenolic hydroxyl functionalities modulate target engagement, lipophilicity, and in vitro potency relative to simpler phenyl, halogenated, or mono-methoxy analogs. The compound expands the chemical space coverage of available imidazolidine derivatives for SAR libraries.

Anti-Trypanosoma cruzi Lead Optimization and Lipophilicity-Activity Correlation Studies

Building on the class-level QSAR findings that anti-T. cruzi activity of 1,3-dibenzylimidazolidines correlates positively with lipophilicity [1], this compound can be incorporated into lead optimization campaigns exploring the activity-lipophilicity continuum. Its unique 2-methoxyphenol substituent offers a distinct lipophilicity profile and hydrogen-bonding capacity compared to previously characterized analogs, providing a novel data point for refining predictive QSAR models.

Hsp90 Inhibitor Scaffold Diversification and Selectivity Profiling

With the 1,3-dibenzyl-2-aryl imidazolidine scaffold validated as an Hsp90 N-terminal inhibitor chemotype [2], 5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol can be evaluated in Hsp90 binding and functional assays to determine whether the methoxyphenol substitution confers differential selectivity or potency relative to the characterized 2-aryl variants. Such profiling may reveal SAR trends that inform the design of next-generation Hsp90 inhibitors with improved therapeutic windows.

Chemical Probe Development for Phenolic Hydrogen-Bonding Interaction Mapping

The presence of both a methoxy hydrogen-bond acceptor and a phenolic hydroxyl donor distinguishes this compound from unsubstituted phenyl and halogenated imidazolidine analogs . This makes it a valuable chemical probe for mapping hydrogen-bonding interactions in target binding sites where phenolic recognition elements are hypothesized to contribute to affinity or selectivity. The compound can serve as a reference point in fragment-based or structure-guided design efforts.

Quote Request

Request a Quote for 5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.